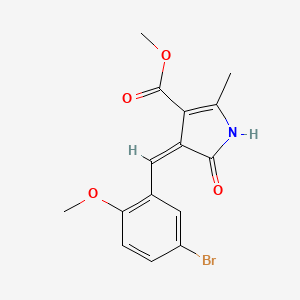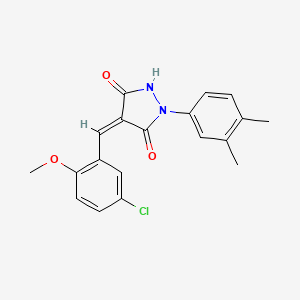![molecular formula C21H21ClN2O2 B5912650 N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B5912650.png)
N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide, also known as ABT-594, is a synthetic compound that has been extensively studied for its potential use in pain management. ABT-594 is a potent and selective agonist of nicotinic acetylcholine receptors, which are found throughout the nervous system.
作用機序
N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide acts as a potent and selective agonist of nicotinic acetylcholine receptors, specifically the alpha-4 beta-2 and alpha-3 beta-4 subtypes. Activation of these receptors leads to the release of several neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in pain processing and modulation.
Biochemical and Physiological Effects:
N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and to increase the release of anti-inflammatory cytokines, such as IL-10. Additionally, N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide has been shown to increase the release of endogenous opioids, such as beta-endorphin and enkephalins.
実験室実験の利点と制限
N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide has several advantages for lab experiments. It is a potent and selective agonist of nicotinic acetylcholine receptors, which allows for specific targeting of these receptors. Additionally, N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide has been extensively studied in animal models, which provides a wealth of data for researchers. However, N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide has several limitations as well. It is a synthetic compound, which may limit its use in certain experiments. Additionally, the effects of N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide may vary depending on the species used in the experiment.
将来の方向性
There are several future directions for research on N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide. One area of interest is the potential use of N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide in the treatment of chronic pain in humans. Additionally, researchers may investigate the effects of N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide on other neurotransmitter systems, such as the opioid and serotonin systems. Finally, researchers may investigate the potential use of N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide in combination with other pain medications to enhance their effectiveness.
合成法
The synthesis of N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide involves several steps, including the reaction of 4-chlorobenzaldehyde with piperidine to form 4-chloro-1-(1-piperidinyl)but-2-en-1-one. This intermediate is then reacted with N-benzyl-N-methylamine to form N-benzyl-N-methyl-4-chloro-1-(1-piperidinyl)but-2-en-1-amine. Finally, this compound is reacted with benzoyl chloride to form N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide.
科学的研究の応用
N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide has been extensively studied for its potential use in pain management. It has been shown to be effective in treating neuropathic pain, inflammatory pain, and acute pain in animal models. Additionally, N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide has been shown to have anti-inflammatory effects and to reduce the development of tolerance to opioids.
特性
IUPAC Name |
N-[(E)-1-(4-chlorophenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2/c22-18-11-9-16(10-12-18)15-19(21(26)24-13-5-2-6-14-24)23-20(25)17-7-3-1-4-8-17/h1,3-4,7-12,15H,2,5-6,13-14H2,(H,23,25)/b19-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMJZCZJOXYHZAX-XDJHFCHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C(=CC2=CC=C(C=C2)Cl)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C(=O)/C(=C\C2=CC=C(C=C2)Cl)/NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-1-(4-chlorophenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[1-(4-bromophenyl)ethylidene]-3-(2-oxo-1-pyrrolidinyl)benzohydrazide](/img/structure/B5912595.png)
![N-[1-{[(3-methylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide](/img/structure/B5912596.png)
![N-[1-[(benzylamino)carbonyl]-2-(2-thienyl)vinyl]benzamide](/img/structure/B5912600.png)
![4-methyl-N-[3-(4-morpholinyl)-4-oxo-1(4H)-naphthalenylidene]benzenesulfonamide](/img/structure/B5912607.png)

![ethyl cyano[(3-nitro-5-phenoxyphenyl)hydrazono]acetate](/img/structure/B5912619.png)


![N-[1-{[(2-methylphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide](/img/structure/B5912649.png)
![5-bromo-N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]nicotinohydrazide](/img/structure/B5912652.png)
![3-(4-ethoxyphenyl)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]acrylamide](/img/structure/B5912658.png)
![N-[1-[(benzylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-2-furamide](/img/structure/B5912663.png)
![N-[1-{[(4-methoxyphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]-2-furamide](/img/structure/B5912671.png)